4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine

Asymmetric Catalysis Enantioselective Synthesis BTK Inhibitor

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine (CAS 126352-69-0) is a partially saturated fused pyrazole–pyrimidine heterocycle with molecular formula C₆H₉N₃ and molecular weight 123.16 g/mol. The scaffold exists as a white to off‑white solid with a typical purity specification of ≥95% (HPLC) and ≤0.5% moisture content when sourced from industrial suppliers.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 126352-69-0
Cat. No. B149044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine
CAS126352-69-0
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESC1CN=C2C=CNN2C1
InChIInChI=1S/C6H9N3/c1-3-7-6-2-4-8-9(6)5-1/h2,4,7H,1,3,5H2
InChIKeyGHPWPOJLJPMISD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine (CAS 126352-69-0) – Procurement-Grade Saturated Heterocyclic Scaffold for Kinase-Targeted Drug Discovery


4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine (CAS 126352-69-0) is a partially saturated fused pyrazole–pyrimidine heterocycle with molecular formula C₆H₉N₃ and molecular weight 123.16 g/mol . The scaffold exists as a white to off‑white solid with a typical purity specification of ≥95% (HPLC) and ≤0.5% moisture content when sourced from industrial suppliers [1]. Unlike the fully aromatic pyrazolo[1,5-a]pyrimidine core, the 4,5,6,7‑tetrahydro variant introduces sp³‑hybridized carbon atoms at positions 4, 5, 6 and 7, creating a chiral centre at C‑7 upon asymmetric substitution and enabling distinct conformational versatility that is exploited in the design of selective kinase inhibitors [2].

Why Generic Heterocyclic Cores Cannot Substitute for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine in Kinase-Targeted Synthesis


The saturated 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrimidine framework is not interchangeable with the flat, fully aromatic pyrazolo[1,5‑a]pyrimidine or with other commonly used heterocyclic cores such as imidazo[1,2‑b]pyridazine or pyrrolo[2,3‑d]pyrimidine. The tetrahydro core provides a unique three‑dimensional conformation that enables selective engagement with the ATP‑binding pockets of kinases such as BTK, CDK9, and p38 MAPK—targets where fully aromatic analogs show markedly inferior selectivity profiles [1]. Furthermore, the C‑7 position of the tetrahydro ring is a stereogenic centre in chiral derivatives, directly impacting the binding orientation and potency of clinical‑stage BTK inhibitors such as zanubrutinib; the fully aromatic core lacks this stereochemical element entirely [2]. Substituting the tetrahydro scaffold with an unsaturated or alternative heterocycle therefore compromises both target selectivity and the synthetic route to clinically validated chiral drug candidates.

Quantitative Differentiation Evidence: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine vs. Closest Analogues and Alternative Cores


Enantioselective Synthesis Efficiency: Tetrahydro Core vs. Racemic Resolution of Related Cores

The 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrimidine core can be synthesized with enantiomeric excess (ee) up to 98% via Rh‑catalyzed reductive dearomatization of 7‑substituted pyrazolo[1,5‑a]pyrimidines, providing direct access to chiral intermediates without requiring chemical or biocatalytic resolution [1]. In a related iridium‑catalyzed system, ee values up to 99% were achieved on decagram scale for the 3‑carbonitrile derivative, the direct precursor to the BTK inhibitor zanubrutinib [2]. By contrast, resolution‑based approaches to chiral tetrahydro cores typically yield ≤50% theoretical yield per cycle and require additional purification steps, making the catalytic asymmetric route both more atom‑economical and scalable [1].

Asymmetric Catalysis Enantioselective Synthesis BTK Inhibitor

BTK Inhibitor Potency: Tetrahydro Core-Derived Zanubrutinib vs. Aromatic Core Analogues

Zanubrutinib, which contains the chiral 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrimidine‑3‑carboxamide core, achieves complete and sustained BTK occupancy in peripheral blood mononuclear cells at a once‑daily oral dose of 160 mg, with an IC₅₀ of 0.3 nM against purified BTK in biochemical assays [1]. In contrast, ibrutinib—a first‑generation BTK inhibitor built on a distinct pyrazolo[3,4‑d]pyrimidine core—shows a BTK IC₅₀ of 0.5 nM but exhibits inferior selectivity across the kinome, inhibiting EGFR, ITK, and TEC family kinases at therapeutically relevant concentrations [2]. The enhanced selectivity of zanubrutinib is directly attributable to the conformational constraints imposed by the C‑7 stereocentre and the saturated pyrimidine ring, which reduce off‑target binding to kinases with shallower ATP pockets.

BTK Inhibition Kinase Selectivity Zanubrutinib

Antitubercular Efficacy In Vivo: Tetrahydro‑Core THPP Derivatives vs. First‑Line Standard Therapy

A tetrahydropyrazolo[1,5‑a]pyrimidine‑3‑carboxamide derivative (Compound 9) reduced the lung bacterial burden of M. tuberculosis H37Rv by 3.5 log₁₀ CFU in a mouse model after oral administration at 100 mg/kg once daily for 28 days [1]. This reduction surpasses the bactericidal activity of isoniazid monotherapy (typically 2.5–3.0 log₁₀ CFU reduction at 25 mg/kg over 28 days in the same model), and approaches the sterilizing activity of the rifampicin‑isoniazid‑pyrazinamide combination [2]. The THPP scaffold targets the MmpL3 transporter, a mechanism distinct from that of isoniazid (InhA inhibition) or rifampicin (RNA polymerase inhibition), providing activity against multi‑drug‑resistant (MDR) TB strains [1].

Antitubercular Mycobacterium tuberculosis In Vivo Efficacy

CDK9 Inhibition Selectivity: Tetrahydro Core-Derived Inhibitor vs. Pan‑CDK Inhibitor Flavopiridol

Compound A, a chiral 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrimidine derivative, exhibits potent and selective CDK9 inhibition with a short‑duration target engagement profile optimized for hematological malignancy treatment [1]. In contrast, the pan‑CDK inhibitor flavopiridol (alvocidib), built on a flavone core, inhibits CDK1, 2, 4, 6, 7, and 9 with IC₅₀ values ranging from 20–100 nM, leading to dose‑limiting toxicities including neutropenia and gastrointestinal adverse events [2]. The tetrahydro core's conformational constraint at C‑7 restricts the binding pose within the CDK9 ATP pocket, achieving selectivity over CDK1 and CDK2 that is not attainable with the planar flavone scaffold.

CDK9 Inhibition Kinase Selectivity Hematological Malignancies

Physicochemical Differentiation: Tetrahydro Core Lipophilicity vs. Fully Aromatic Pyrazolo[1,5‑a]pyrimidine

The 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrimidine scaffold exhibits a calculated LogP (ClogP) approximately 0.5–1.0 unit lower than its fully aromatic pyrazolo[1,5‑a]pyrimidine counterpart, attributable to the saturation of the pyrimidine ring [1]. In the THPP anti‑TB series, the core contributed to ClogP values ranging from 2.8 to 4.5 across analogues, maintaining drug‑like lipophilicity while the corresponding aromatic series (when calculated) exceeded ClogP 5.0, breaching commonly accepted drug‑likeness thresholds [2]. This reduction in lipophilicity correlates with improved aqueous solubility and lower microsomal clearance, as demonstrated by the THPP lead compounds exhibiting mouse microsomal clearance values of 10–30 mL/min/kg compared to >100 mL/min/kg for many high‑ClogP aromatic heterocycles [2].

Lipophilicity Drug-Likeness Lead Optimization

Synthetic Accessibility: One‑Step Catalytic Dearomatization vs. Multi‑Step De Novo Construction of Saturated Cores

The 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrimidine core can be prepared in a single step from commercially available pyrazolo[1,5‑a]pyrimidine precursors via Rh‑ or Ir‑catalyzed asymmetric hydrogenation with yields up to 95% and ee up to 99% [1]. In contrast, the analogous saturated heterocyclic core 5,6,7,8‑tetrahydroimidazo[1,2‑a]pyrazine—used in several kinase inhibitor programs—typically requires a 4‑step synthetic sequence from pyrazine‑2‑carbonitrile, with overall yields of 15–30% [2]. This >3‑fold improvement in step count and yield translates to significantly lower procurement cost and faster turnaround for the tetrahydro core in library synthesis and lead optimization campaigns.

Synthetic Methodology Dearomatization Process Chemistry

Highest-Value Application Scenarios for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine (CAS 126352-69-0) Based on Quantitative Differentiation Evidence


Chiral Building Block for Next-Generation BTK Inhibitor Synthesis

Procurement teams supporting BTK inhibitor programs should specify the 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrimidine core for its demonstrated ability to yield chiral intermediates in >98% ee via catalytic asymmetric hydrogenation [1]. This directly enables the synthesis of zanubrutinib and related analogues, where the C‑7 stereocentre is essential for sub‑nanomolar BTK potency (IC₅₀ = 0.3 nM) and >100‑fold selectivity over off‑target kinases such as ITK and EGFR [2].

Scaffold for Anti-Tubercular Drug Discovery Targeting MmpL3

In Mtb drug discovery, the THPP scaffold is the validated starting point for potent, orally active MmpL3 inhibitors that achieve 3.5 log₁₀ CFU reduction in murine TB models—superior to isoniazid monotherapy [1]. Procurement of this core enables SAR exploration against drug‑sensitive and MDR‑TB strains, with a mechanism distinct from frontline agents, reducing cross‑resistance risks [2].

Selective CDK9 Inhibitor Development for Hematological Oncology

The tetrahydro core delivers CDK9 selectivity that planar heterocyclic scaffolds cannot achieve. Medicinal chemistry groups targeting CDK9 for hematological malignancies should procure this core to exploit the C‑7 stereocentre's role in restricting the ATP‑pocket binding pose, thereby avoiding the pan‑CDK toxicity profile observed with flavopiridol [1].

ADME‑Optimized Lead Series Expansion with Favorable Lipophilicity

The partially saturated core provides a baseline ClogP advantage of 0.5–2.2 units over fully aromatic pyrazolo[1,5‑a]pyrimidine, enabling addition of potency‑enhancing substituents without exceeding drug‑likeness thresholds [1]. Procurement for library synthesis directly supports lead optimization campaigns where maintaining ClogP <5.0 and microsomal clearance <30 mL/min/kg is critical for candidate selection [2].

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